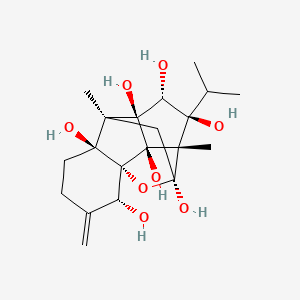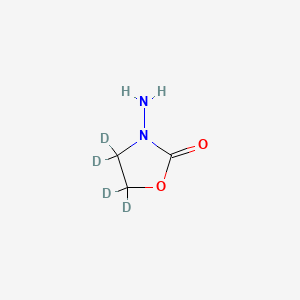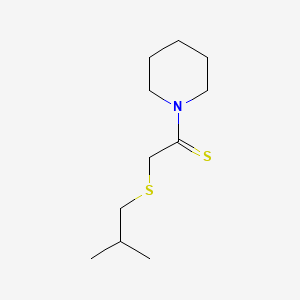
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Benzyl-S-(methyl-d3)-3-thioacetaminophen (also known as OBSMTA) is a structural analog of acetaminophen, a widely used analgesic and antipyretic drug. It is an important research tool in biochemistry and pharmacology, as it is used to study the structure-activity relationships of acetaminophen and its derivatives. OBSMTA has been used in a variety of scientific studies, ranging from drug development to biochemical and physiological research.
Applications De Recherche Scientifique
OBSMTA has been used in a variety of scientific studies. It has been used to study the structure-activity relationships of acetaminophen and its derivatives, and has been used to develop new drugs. It has also been used to study the biochemical and physiological effects of acetaminophen and its derivatives. Additionally, OBSMTA has been used in drug metabolism studies and in studies of drug transport mechanisms.
Mécanisme D'action
OBSMTA is an analgesic and antipyretic drug, meaning that it works by blocking the production of prostaglandins in the body. Prostaglandins are molecules that are involved in the body’s inflammatory response, and blocking their production reduces inflammation and pain. OBSMTA also has an effect on the body’s temperature regulation system, which helps to reduce fever.
Biochemical and Physiological Effects
OBSMTA has been found to have a variety of biochemical and physiological effects. It has been found to be an effective analgesic and antipyretic, and it has been found to have anti-inflammatory and antinociceptive effects. Additionally, OBSMTA has been found to have antioxidant and anticoagulant effects, and it has been found to have an effect on the body’s immune system.
Avantages Et Limitations Des Expériences En Laboratoire
OBSMTA has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively inexpensive. Additionally, it has a wide range of applications, making it a versatile research tool. It also has a low toxicity, making it safe to use in lab experiments. One of the main limitations of OBSMTA is that its effects are relatively short-lived, meaning that it must be taken frequently to maintain its effects.
Orientations Futures
There are a variety of potential future directions for OBSMTA research. One potential direction is to further explore the structure-activity relationships of OBSMTA and its derivatives. Additionally, further research could be done to explore the biochemical and physiological effects of OBSMTA and its derivatives. Additionally, further research could be done to explore the potential use of OBSMTA in drug development and drug delivery. Finally, further research could be done to explore the potential use of OBSMTA in clinical trials.
Méthodes De Synthèse
OBSMTA is synthesized using a two-step process. In the first step, the methyl ester of 3-thioacetaminophen is prepared by reacting acetaminophen with methylthiocyanate in the presence of sodium hydroxide. The second step involves the benzylation of the methyl ester of 3-thioacetaminophen with benzyl bromide in the presence of potassium carbonate. The resulting product is OBSMTA.
Propriétés
IUPAC Name |
N-[4-phenylmethoxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXSZZVZHGEQNZ-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5S,6R)-6-((S)-1-hydroxyethyl)-7-oxo-3-((S)-tetrahydrofuran-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B563275.png)





